molecular formula C18H16N2O5S B2966127 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea CAS No. 2320532-68-9

1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea

Cat. No. B2966127
CAS RN: 2320532-68-9
M. Wt: 372.4
InChI Key: FURKIVMBIMJAHE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea, also known as BDF-8634, is a synthetic compound that has been studied for its potential therapeutic effects. This compound has been shown to have various biochemical and physiological effects, and research has been conducted to investigate its mechanism of action and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to have various biochemical and physiological effects. Specifically, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to have anti-inflammatory and immunomodulatory effects, as well as anticancer effects. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has several advantages for use in lab experiments. Specifically, it is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of pure material. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to have low toxicity, making it a potentially safe compound for use in experiments. However, there are also limitations to the use of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea in lab experiments. Specifically, the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea is not fully understood, which can make it difficult to design experiments that target specific pathways or processes. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has not been extensively studied in vivo, which can limit its potential applications.

Future Directions

There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea. Specifically, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Additionally, research is needed to investigate the safety and efficacy of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea in vivo, as well as its potential for use in combination with other compounds. Finally, research is needed to investigate the potential applications of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a benzodioxole derivative, a thiophene derivative, and a urea derivative. This process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been studied for its potential applications in scientific research. Specifically, research has been conducted to investigate its effects on the immune system, cancer cells, and neurological disorders. 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful compound for the treatment of autoimmune diseases. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, research has been conducted to investigate the potential use of 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-12(13-5-6-15(25-13)17-2-1-7-26-17)9-19-18(22)20-11-3-4-14-16(8-11)24-10-23-14/h1-8,12,21H,9-10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURKIVMBIMJAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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